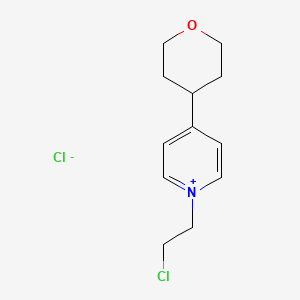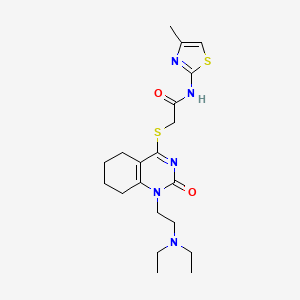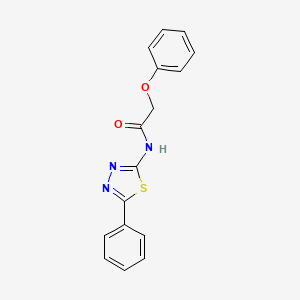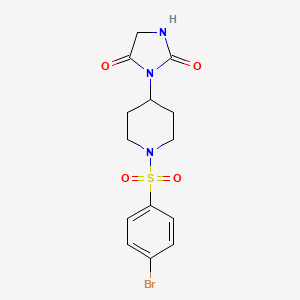
1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride, also known as CTP, is a chemical compound that has been widely used in scientific research. It is a quaternary ammonium salt that has been synthesized through various methods.
作用机制
The mechanism of action of 1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride is not fully understood, but it is believed to act on the GABAergic system in the brain. It has been shown to increase the release of GABA, an inhibitory neurotransmitter, and to decrease the activity of excitatory neurotransmitters such as glutamate. This leads to an overall decrease in neuronal activity and can result in seizures.
Biochemical and Physiological Effects:
This compound has been shown to induce seizures in animal models, which can result in changes in brain function and behavior. It has also been shown to affect the cardiovascular system, causing changes in heart rate and blood pressure. This compound has been shown to increase the release of stress hormones such as cortisol and to affect the immune system.
实验室实验的优点和局限性
1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride has been widely used in scientific research due to its ability to induce seizures in animal models. This allows researchers to study the effects of seizures on the brain and to test the efficacy of anticonvulsant drugs. However, the use of this compound in lab experiments is limited by its potential toxicity and the need for specialized equipment and training to handle the compound safely.
未来方向
There are several future directions for research on 1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride. One area of research is the development of new anticonvulsant drugs based on the mechanism of action of this compound. Another area of research is the investigation of the role of this compound in the development of epilepsy and other neurological disorders. Finally, research into the potential therapeutic uses of this compound in the treatment of depression and anxiety is also an area of interest.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. Its ability to induce seizures in animal models has made it a valuable tool for studying the effects of seizures on the brain and for testing the efficacy of anticonvulsant drugs. The mechanism of action of this compound is not fully understood, but it is believed to act on the GABAergic system in the brain. While there are limitations to the use of this compound in lab experiments, there are several future directions for research on this compound.
合成方法
The synthesis of 1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride can be achieved through various methods, including the reaction of 2-chloroethylpyridine with tetrahydropyran in the presence of hydrogen chloride gas. Another method involves the reaction of 2-chloroethylpyridine with tetrahydropyran in the presence of a base such as potassium carbonate or sodium hydroxide. The resulting product is then quaternized with methyl iodide or another quaternizing agent to form this compound.
科学研究应用
1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride has been widely used in scientific research due to its ability to induce seizures in animal models. It has been used to study the effects of seizures on the brain and to test the efficacy of anticonvulsant drugs. This compound has also been used to study the effects of seizures on the cardiovascular system and to investigate the role of neurotransmitters in seizure activity.
属性
IUPAC Name |
1-(2-chloroethyl)-4-(oxan-4-yl)pyridin-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClNO.ClH/c13-5-8-14-6-1-11(2-7-14)12-3-9-15-10-4-12;/h1-2,6-7,12H,3-5,8-10H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAWSKCOTREKMM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC=[N+](C=C2)CCCl.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2698978.png)


![N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2698983.png)
![4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2698985.png)

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2698987.png)
![2-[[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2698989.png)



![5-Bromo-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]pyrimidin-2-amine](/img/structure/B2698995.png)

![(Z)-1-methyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2699000.png)